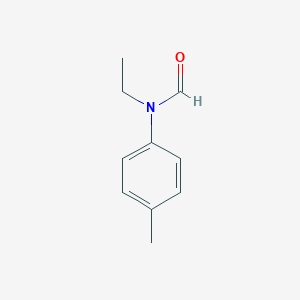
N-Ethyl-P-formotoluidide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-P-formotoluidide: is an organic compound with the molecular formula C10H13NO It is a derivative of formamide, where the hydrogen atom of the formamide group is substituted by an ethyl group and the nitrogen atom is bonded to a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Formylation: One common method to synthesize N-Ethyl-P-formotoluidide involves the direct formylation of N-ethyl-4-methylaniline. This reaction typically uses formic acid or formic anhydride as the formylating agent under acidic conditions.
Reductive Amination: Another method involves the reductive amination of 4-methylbenzaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods:
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product while maintaining cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-Ethyl-P-formotoluidide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
N-Ethyl-P-formotoluidide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential pharmacological activities. It may act as a precursor for the synthesis of drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Industry:
The compound finds applications in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of N-Ethyl-P-formotoluidide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
N-(4-Methylphenyl)-N-methylformamide: Similar structure but with a methyl group instead of an ethyl group.
N-(4-Methylphenyl)-N-isopropylformamide: Contains an isopropyl group instead of an ethyl group.
N-(4-Methylphenyl)-N-phenylformamide: Features a phenyl group instead of an ethyl group.
Uniqueness:
N-Ethyl-P-formotoluidide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. The presence of the ethyl group can influence its solubility, boiling point, and interaction with other molecules, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
15296-56-7 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
N-ethyl-N-(4-methylphenyl)formamide |
InChI |
InChI=1S/C10H13NO/c1-3-11(8-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
Clé InChI |
PDZAIALHZDHQGR-UHFFFAOYSA-N |
SMILES |
CCN(C=O)C1=CC=C(C=C1)C |
SMILES canonique |
CCN(C=O)C1=CC=C(C=C1)C |
Synonymes |
N-ETHYL-P-FORMOTOLUIDIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















